

Analytical methods for 2-(4-Bromophenyl)morpholine hydrochloride characterization

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)morpholine
hydrochloride

Cat. No.: B7843707

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Application Note: Comprehensive Analytical Characterization of **2-(4-Bromophenyl)morpholine Hydrochloride**

Introduction & Scope

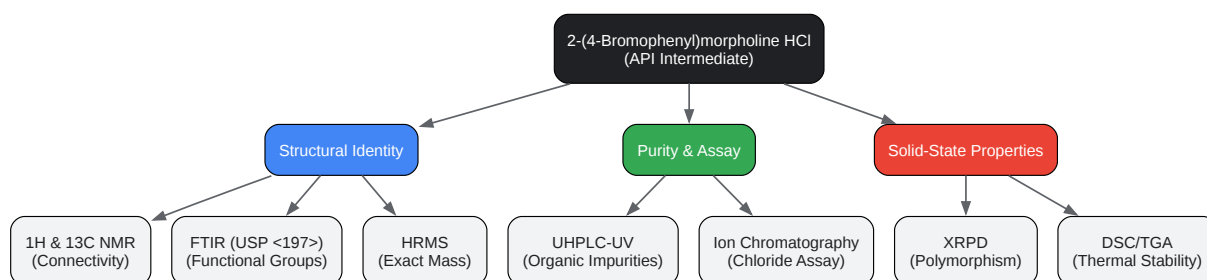
2-(4-Bromophenyl)morpholine hydrochloride (CAS: 1216186-48-9; enantiomeric forms e.g., CAS 1131220-34-2) is a critical synthetic building block extensively utilized in the development of central nervous system (CNS) therapeutics and advanced agrochemicals[1]. The morpholine ring imparts favorable pharmacokinetic properties (such as improved aqueous solubility and metabolic stability), while the para-bromo substitution serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Because this intermediate is isolated as a hydrochloride salt, its analytical control strategy must account for both the organic free-base and the inorganic counter-ion. This application note outlines a robust, self-validating analytical framework for the structural elucidation, purity determination, and solid-state characterization of this compound. The methodologies described

herein are designed to adhere to the modernized ICH Q2(R2) validation guidelines[2] and USP general chapter <197>[3].

Analytical Strategy Overview

To ensure the material is strictly fit for its intended pharmaceutical purpose, the characterization workflow is divided into three orthogonal pillars: Structural Identity, Purity & Assay, and Solid-State Properties.



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Comprehensive analytical workflow for 2-(4-Bromophenyl)morpholine HCl characterization.

Structural Identity Confirmation

Causality & Rationale: Confirming the exact connectivity of the morpholine ring and the para-substitution of the bromine atom requires orthogonal techniques. Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity. Fourier-Transform Infrared Spectroscopy (FTIR) satisfies compendial identification requirements by fingerprinting functional groups, aligning with USP <197> standards[4]. High-Resolution Mass Spectrometry (HRMS) is necessary to confirm the exact monoisotopic mass and the characteristic isotopic pattern of bromine (an approximate 1:1 ratio of ^{79}Br and ^{81}Br).

Protocol 3.1: FTIR Spectroscopy (ATR Method)

Self-Validation System Suitability: The background scan must show no peaks >0.02 absorbance units. A daily polystyrene film calibration must pass before sample analysis.

- Preparation: Equip the FTIR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.
- Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
- Sampling: Place ~2 mg of 2-(4-Bromophenyl)morpholine HCl directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.
- Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).
- Expected Results: Look for a broad band at 2900-2400 cm⁻¹ (amine hydrochloride N-H⁺ stretch), a strong C-O-C asymmetric stretch at ~1110 cm⁻¹, and a sharp C-Br stretch at ~1070 cm⁻¹.

Protocol 3.2: ¹H and ¹³C NMR Spectroscopy

Causality Check: DMSO-d₆ is selected over CDCl₃ because the hydrochloride salt is highly polar; DMSO ensures complete dissolution and prevents the broad, unresolved signals often seen with amine salts in non-polar solvents.

- Preparation: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
- Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans).

Table 1: Expected ¹H-NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Environment	Multiplicity	Integration	Shift Range (ppm)	Causality / Assignment
NH ₂ ⁺ (Salt)	Broad singlet	2H	9.00 - 9.50	Protonated morpholine nitrogen
Aromatic (ortho to Br)	Doublet (J ~ 8.5 Hz)	2H	7.55 - 7.65	Deshielded by electronegative Br
Aromatic (meta to Br)	Doublet (J ~ 8.5 Hz)	2H	7.35 - 7.45	Adjacent to morpholine attachment
O-CH (Morpholine C2)	Doublet of doublets	1H	4.50 - 4.70	Highly deshielded by adjacent O and Ar ring
O-CH ₂ (Morpholine C6)	Multiplet	2H	3.80 - 4.10	Adjacent to morpholine oxygen
N-CH ₂ (Morpholine C3, C5)	Multiplet	4H	3.00 - 3.40	Adjacent to protonated nitrogen

Purity and Assay Determination

Causality & Rationale: The synthesis of 2-(4-Bromophenyl)morpholine often yields process impurities such as unreacted starting materials, debrominated morpholine derivatives, or regioisomers (ortho/meta-bromo). UHPLC coupled with UV detection is selected for its high resolving power. Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase; its low pH suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic secondary amine. Because UV cannot detect the chloride ion, Ion Chromatography (IC) is employed to assay the counter-ion and confirm the 1:1 stoichiometry.

Protocol 4.1: UHPLC-UV Method for Organic Impurities

Self-Validation System Suitability: The resolution (R_s) between the API peak and its closest eluting impurity must be ≥ 2.0 . The symmetry (tailing) factor for the API peak must be between 0.8 and 1.5.

- Column: C18, 100 mm x 2.1 mm, 1.7 μ m particle size.
- Mobile Phases:
 - Phase A: 0.1% TFA in Ultrapure Water.
 - Phase B: 0.1% TFA in Acetonitrile.
- Parameters: Flow Rate at 0.4 mL/min; Column Temperature at 40°C; UV Detection at 220 nm.
- Sample Prep: Dissolve the sample in Water:Acetonitrile (80:20 v/v) to a working concentration of 0.5 mg/mL.

Table 2: Stability-Indicating UHPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Chromatographic Rationale
0.0	95	5	Retain highly polar process impurities
1.0	95	5	Isocratic hold for baseline stabilization
7.0	40	60	Linear ramp to elute API and lipophilic impurities
8.5	10	90	High organic wash to clear column
8.6	95	5	Rapid return to initial conditions
12.0	95	5	Re-equilibration phase

Protocol 4.2: Ion Chromatography for Chloride Assay

- System Setup: Anion-exchange column (e.g., Dionex IonPac AS11-HC) with suppressed conductivity detection.
- Eluent: 30 mM Potassium Hydroxide (KOH), generated electrolytically to prevent carbonate contamination.
- Sample Prep: Dissolve 10 mg of sample in 100 mL of Type I ultrapure water.
- Quantification: Quantify chloride against a 5-point calibration curve of NaCl standards (1 to 20 ppm). The theoretical chloride content for C₁₀H₁₃BrClNO (MW 278.57) is ~12.7% w/w.

Solid-State Characterization

Causality & Rationale: Hydrochloride salts frequently exhibit polymorphism, which can drastically alter solubility, hygroscopicity, and downstream manufacturability. X-Ray Powder Diffraction (XRPD) is the gold standard for defining the crystalline phase. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used orthogonally to determine the melting point, detect solvates/hydrates, and assess thermal stability.

Protocol 5.1: XRPD and Thermal Analysis

- XRPD: Lightly grind the sample in an agate mortar to ensure random crystal orientation (minimizing preferred orientation artifacts). Scan from 3° to 40° 2θ using Cu-Kα radiation (1.5406 Å) at a step size of 0.01°.
- DSC: Accurately weigh 2-3 mg of the sample into a vented aluminum pan. Heat from 25°C to 300°C at 10°C/min under a 50 mL/min nitrogen purge. Record the onset temperature of the endothermic melting peak.
- TGA: Weigh 5-10 mg into a platinum pan. Heat at 10°C/min to 400°C. A mass loss prior to the melting point indicates the presence of residual solvents or bound water (hydrate formation).

Method Validation Considerations (ICH Q2(R2) Compliance)

To ensure the analytical procedures are strictly fit for purpose and support regulatory filings, validation must be executed as per the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical methods[2][5].

Table 3: ICH Q2(R2) Validation Parameters for UHPLC Assay

Parameter	Acceptance Criteria	Experimental Approach
Specificity	No interference at API RT	Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).
Linearity	$R^2 \geq 0.999$	5 concentration levels ranging from 50% to 150% of the target assay concentration.
Accuracy	Recovery 98.0% - 102.0%	Spike API into matrix at 80%, 100%, and 120% levels (n=3 preparations each).
Precision	$\%RSD \leq 2.0\%$	6 replicate preparations of the 100% assay standard.
Robustness	System suitability passes	Deliberate variations in flow rate (± 0.05 mL/min), temp ($\pm 5^\circ\text{C}$), and mobile phase composition.

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